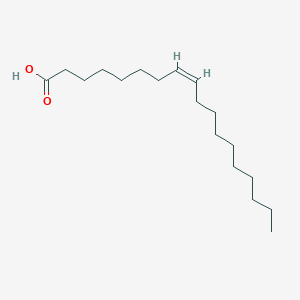
Zirconium acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zirconium acrylate is a zirconium-containing multifunctional acrylate with the chemical formula Zr(CH2CHCO2)4. It is known for its ability to produce cured, transparent films with high refractive indices . This compound is utilized in various industrial applications due to its unique properties.
Méthodes De Préparation
Zirconium acrylate can be synthesized through the reaction of zirconium alkoxy derivatives with unsaturated acids. This reaction leads to the formation of normal salts or polynuclear oxocarboxylates, depending on the reaction conditions and the nature of the initial reagents . The preparation of this compound involves the use of zirconium (IV) oxyacrylate complexes with polypyridine ligands, which are then subjected to thermolysis at 600°C to obtain nanosized zirconium oxides .
Analyse Des Réactions Chimiques
Zirconium acrylate undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form zirconium dioxide nanoparticles.
Reduction: It can be reduced under specific conditions to yield different zirconium-based compounds.
Substitution: The acrylate groups in this compound can be substituted with other functional groups, leading to the formation of new compounds.
Common reagents used in these reactions include zirconium chloride, zirconocene perfluorosulfonates, and organozirconium complexes . The major products formed from these reactions are typically zirconium-based nanoparticles and other zirconium-containing compounds.
Applications De Recherche Scientifique
Zirconium acrylate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of zirconium acrylate involves its ability to form strong bonds with other molecules due to the presence of zirconium. This compound acts as a catalyst in various chemical reactions by providing a surface for the reactants to interact, thereby increasing the reaction rate . The molecular targets and pathways involved in its action include the activation of unsaturated bonds and the stabilization of reaction intermediates.
Comparaison Avec Des Composés Similaires
Zirconium acrylate can be compared with other similar compounds, such as:
Zirconium carboxyethyl acrylate: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
Zinc acrylate: Another acrylate compound with zinc as the central metal, used in different industrial applications.
Hafnium carboxyethyl acrylate: A compound with hafnium instead of zirconium, exhibiting different chemical properties and uses.
This compound is unique due to its high refractive index and ability to form transparent films, making it particularly valuable in optical applications .
Propriétés
Numéro CAS |
66336-96-7 |
|---|---|
Formule moléculaire |
C12H16O8Zr |
Poids moléculaire |
379.47 g/mol |
Nom IUPAC |
prop-2-enoic acid;zirconium |
InChI |
InChI=1S/4C3H4O2.Zr/c4*1-2-3(4)5;/h4*2H,1H2,(H,4,5); |
Clé InChI |
BIXADNIHYBZLKU-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)O.C=CC(=O)O.C=CC(=O)O.C=CC(=O)O.[Zr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-(Dibenzo[b,d]furan-4-yl)aniline](/img/structure/B6595907.png)





![(3E)-3-[(2E,4E)-1-hydroxy-6-[2-(hydroxymethyl)-1,7-dimethyl-5-oxo-3,9,10-trioxatricyclo[4.3.1.02,4]decan-8-yl]-4-methylhepta-2,4-dienylidene]pyrrolidine-2,4-dione](/img/structure/B6595947.png)


